molecular formula C7H9NO3S B11717707 [4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol

[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol

Cat. No.: B11717707
M. Wt: 187.22 g/mol
InChI Key: PZBQWBFDQOHHGL-UHFFFAOYSA-N
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Description

[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol is an organic compound that features both a dioxolane and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol can be achieved through the condensation of appropriate precursors. One common method involves the reaction of a thiazole derivative with a dioxolane precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a range of derivative compounds .

Mechanism of Action

The mechanism of action of [4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol is unique due to the presence of both a dioxolane and a thiazole ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

[4-(1,3-dioxolan-2-yl)-1,3-thiazol-2-yl]methanol

InChI

InChI=1S/C7H9NO3S/c9-3-6-8-5(4-12-6)7-10-1-2-11-7/h4,7,9H,1-3H2

InChI Key

PZBQWBFDQOHHGL-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CSC(=N2)CO

Origin of Product

United States

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